molecular formula C9H10F3N B1290583 Methyl(2,2,2-trifluoro-1-phenylethyl)amine CAS No. 65687-09-4

Methyl(2,2,2-trifluoro-1-phenylethyl)amine

Cat. No.: B1290583
CAS No.: 65687-09-4
M. Wt: 189.18 g/mol
InChI Key: PARXLQDTVSGAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is a chemical compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenylethylamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets through nucleophilic addition , but more detailed studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

The compound might be involved in the synthesis of chiral amines , but the downstream effects of this are not clear

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl(2,2,2-trifluoro-1-phenylethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines .

Scientific Research Applications

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(2,2,2-trifluoro-1-phenylethyl)amine is unique due to its specific combination of a trifluoromethyl group and a phenylethylamine backbone. This structure imparts distinctive chemical properties, such as increased stability and reactivity, making it particularly useful in various applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARXLQDTVSGAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.